![molecular formula C11H11ClN2O B6644958 6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1h-indol-2-one](/img/structure/B6644958.png)
6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1h-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol . This compound is known for its unique structure, which includes a chloro-substituted indole ring and a dimethylamino group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the reaction of 6-chloroindole-2,3-dione with dimethylamine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Chloro-3-[(dimethylamino)methylidene]-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:
6-Chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one: This compound has a similar structure but differs in the position of the double bond.
6-Chloroindole-2,3-dione: This is a precursor in the synthesis of the target compound and has different chemical properties.
3-[(Dimethylamino)methylidene]-2,3-dihydro-1H-indol-2-one: This compound lacks the chloro substituent, which affects its reactivity and applications.
Properties
IUPAC Name |
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14(2)6-9-8-4-3-7(12)5-10(8)13-11(9)15/h3-6H,1-2H3,(H,13,15)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDOALCKVFVBTA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=C(C=C(C=C2)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C2=C(C=C(C=C2)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)
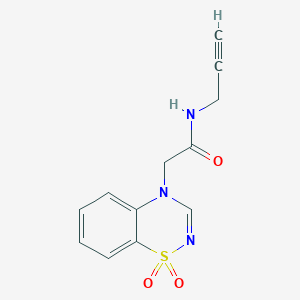
![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)
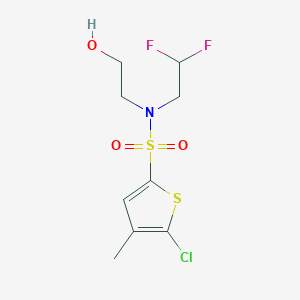
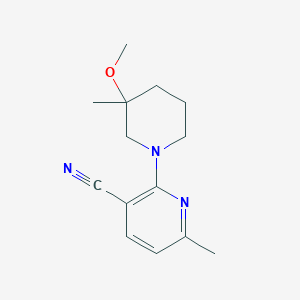
![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)
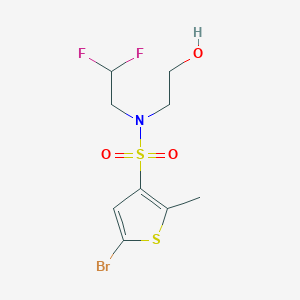
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)
![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)
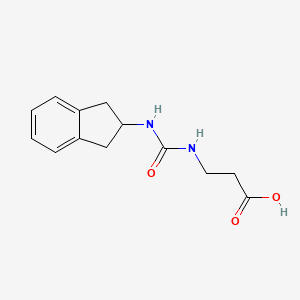
![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)
![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
